
ML348
Descripción general
Descripción
Tiene una concentración inhibitoria (IC50) de 210 nanomolar para LYPLA1 e inhibe apenas LYPLA2 . Este compuesto se utiliza principalmente en la investigación científica para estudiar las funciones de las enzimas APT1 y LYPLA1.
Mecanismo De Acción
ML348 ejerce sus efectos inhibiendo selectivamente las enzimas tioesterasa 1 de acil-proteína y lisofosfolipasa 1. Se une al sitio activo de estas enzimas, evitando la hidrólisis de los enlaces tioéster en proteínas aciladas. Esta inhibición interrumpe la función normal de estas enzimas, lo que lleva a procesos celulares alterados. Los objetivos moleculares incluyen APT1 y LYPLA1, y las vías involucradas están relacionadas con la despalmitoilación de proteínas y el metabolismo de lípidos .
Compuestos similares:
ML349: Otro inhibidor selectivo de la tioesterasa 1 de acil-proteína y la lisofosfolipasa 1, con propiedades inhibitorias similares.
Singularidad de this compound: this compound es único debido a su alta selectividad e inhibición reversible de la tioesterasa 1 de acil-proteína y la lisofosfolipasa 1. Tiene una concentración inhibitoria (IC50) más baja en comparación con compuestos similares, lo que lo convierte en un potente inhibidor para fines de investigación .
Análisis Bioquímico
Biochemical Properties
The IC50 value of ML348 for LYPLA1 is 210 nM . This interaction affects the palmitoylation cycle of proteins, which is a crucial post-translational modification that regulates protein localization and function .
Cellular Effects
In cellular contexts, this compound has been shown to selectively inhibit LYPLA1 in cultured cells . This inhibition can influence cell function by modulating the palmitoylation status of proteins, which can impact cell signaling pathways and cellular metabolism . For instance, this compound has been shown to affect the signaling of RAS proteins by modulating their palmitoylation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the APT1 enzyme, thereby inhibiting its activity . This inhibition disrupts the palmitoylation cycle of proteins, leading to changes in protein localization and function . The exact binding interactions between this compound and APT1 have been elucidated through high-resolution crystallography .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in cultured cells, the inhibition of LYPLA1 by this compound has been observed to be reversible
Dosage Effects in Animal Models
In animal models, this compound has been shown to have potent and selective activity in vivo, inhibiting LYPLA1 enzymes in heart, kidney, and lung tissues . The dosage used in these studies was 50 mg/kg, administered via intraperitoneal injection
Metabolic Pathways
This compound is involved in the regulation of protein palmitoylation, a key metabolic pathway in cells . By inhibiting the enzyme APT1, this compound can disrupt the palmitoylation cycle of proteins, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its role in modulating protein palmitoylation, it is likely that this compound can influence the subcellular localization of various proteins
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de ML348 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:
Formación de la estructura central: La estructura central se sintetiza haciendo reaccionar 2-cloro-5-(trifluorometil)anilina con cloruro de 2-furoílo en presencia de una base como la trietilamina.
Introducción del anillo de piperazina: El producto intermedio luego se hace reaccionar con 1-boc-piperazina para introducir el anillo de piperazina.
Desprotección y acoplamiento final: El grupo protector boc se elimina usando un ácido como el ácido trifluoroacético, seguido del acoplamiento con cloruro de 2-cloroacetilo para producir el producto final, this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones: ML348 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución son comunes, donde los grupos funcionales en this compound se pueden reemplazar con otros grupos.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio se pueden usar en condiciones controladas.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede resultar en derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
ML348 is a small-molecule inhibitor of acylpalmitoyl-thioesterase 1 (APT1) and is used in scientific research for various applications . Studies show that this compound can affect the palmitoylation of proteins, which is a process of adding fatty acids to proteins that can influence their localization and function .
Scientific Research Applications of this compound
- Neurodegenerative Diseases: Research indicates that this compound may improve cognitive performance and hippocampal synaptic function in mice, suggesting therapeutic potential for targeting protein palmitoylation in Parkinson's disease and other neurodegenerative diseases . A 90-day treatment with this compound in 3KL mice ameliorated soluble αS homeostasis, synaptic plasticity, and motor and cognitive deficits .
-
Cancer Research:
- This compound has been investigated for its effects on cancer cells, particularly in melanoma. However, studies have shown that this compound does not decrease cell viability in melanoma cells at the dosages used .
- Research suggests that combining this compound with ML349 can reverse the increase in depalmitoylation of RDP-2 upon APT2 inhibition .
- This compound can lead to a slight activation of AKT in NRAS mutant cells, but no such effect was observed in BRAF mutant SK-MEL-28 cells . No effects were observed on the main NRAS effector p-ERK .
- RAS Protein Signaling: this compound can modulate the localization of NRAS fusion protein GAN and activate the palmitoylation of NRAS fusion protein GAN . The phosphorylation levels of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) in HEK293T cells stably expressing GAN were significantly increased upon this compound treatment .
- Palmitoylation Studies: this compound is used to study the effects of APT1 inhibition on protein palmitoylation . Studies have shown that NRAS without fusing APT1 is insensitive to the APT1 inhibitor this compound .
- Colon Organoids: this compound has been used to detect endogenous S-depalmitoylases in human colon organoids, suggesting APT1-like activity is present in the human colon .
Data Table: Effects of this compound on Various Cell Types
Case Studies
- NRAS Palmitoylation Modulation : In a study using HEK293T cells, this compound induced the re-localization of the RAS fusion protein GAN, causing it to accumulate on the Golgi . This effect was reversible upon removal of this compound from the cell culture medium .
- Cognitive Performance in Mice : Research on 3KL mice demonstrated that oral administration of this compound improved cognitive performance and hippocampal synaptic function . This suggests that inhibiting de-palmitoylation by this compound has therapeutic potential in neurodegenerative diseases .
Comparación Con Compuestos Similares
ML349: Another selective inhibitor of acyl-protein thioesterase 1 and lysophospholipase 1, with similar inhibitory properties.
Palmostatin B: A dual inhibitor of acyl-protein thioesterase 1 and acyl-protein thioesterase 2, used in studies involving NRAS mutant melanoma cells.
Uniqueness of ML348: this compound is unique due to its high selectivity and reversible inhibition of acyl-protein thioesterase 1 and lysophospholipase 1. It has a lower inhibitory concentration (IC50) compared to similar compounds, making it a potent inhibitor for research purposes .
Actividad Biológica
ML348 is a selective inhibitor of acyl protein thioesterases (APTs), specifically targeting APT1 and APT2. These enzymes play critical roles in the regulation of protein palmitoylation, a post-translational modification that influences various cellular processes, including signaling pathways, protein stability, and subcellular localization. The biological activity of this compound has been explored in several studies, revealing its potential therapeutic applications in cancer and chronic kidney diseases.
This compound functions primarily by inhibiting APT1, which is involved in the de-palmitoylation of proteins such as NRAS. By inhibiting this enzyme, this compound alters the localization and activity of palmitoylated proteins, thereby impacting downstream signaling pathways.
Key Findings:
- Inhibition of APT1 : this compound has been shown to selectively inhibit APT1 with an IC50 value of approximately 210 nM . This selectivity is crucial for its application in studying the functional roles of APTs without affecting other pathways.
- Effect on NRAS Signaling : In HEK293T cells, treatment with this compound resulted in the re-localization of the fusion protein GAN from the cytosol to the Golgi apparatus, indicating modulation of NRAS signaling . This suggests that this compound can influence the activity of RAS proteins by altering their palmitoylation status.
Table 1: Summary of Biological Activity Studies on this compound
Case Studies
- Cancer Research : In studies involving NRAS mutant melanoma cells, this compound did not significantly affect cell viability but activated AKT signaling slightly . This indicates that while this compound inhibits APT1, it may not directly suppress tumor growth but could influence other pathways related to cell survival and proliferation.
- Chronic Kidney Disease : A study demonstrated that inhibiting APT1 with this compound protected against renal fibrosis induced by unilateral ureter obstruction in mice . This finding points to a potential therapeutic role for this compound in managing chronic kidney diseases through the modulation of protein palmitoylation.
- Neurodegenerative Diseases : In models of Huntington's disease (HD), oral administration of this compound improved synaptic function and alleviated symptoms associated with α-synuclein dyshomeostasis . These results suggest that enhancing palmitoylation may have beneficial effects on neuronal health.
Structural Insights
The structural basis for this compound's selectivity towards APT1 has been elucidated through high-resolution crystallography. The compound occupies a unique conformation within the active site of APT1, which is distinct from its interaction with APT2 . This structural understanding aids in the design of more effective inhibitors targeting specific isoforms.
Table 2: Structural Characteristics of this compound
Feature | Description |
---|---|
Binding Site | Active site of APT1 |
Interaction Type | Hydrogen bonding with catalytic residues |
Selectivity | High selectivity for APT1 over APT2 |
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNHBBDOIMFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899713-86-1 | |
Record name | 899713-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.